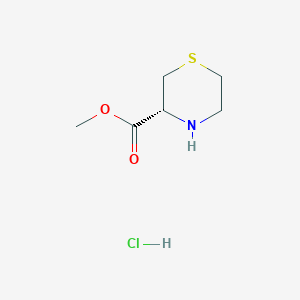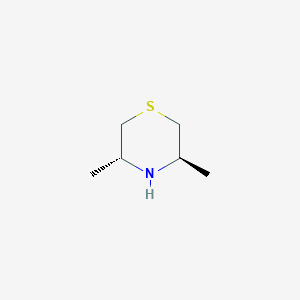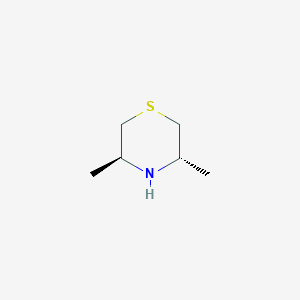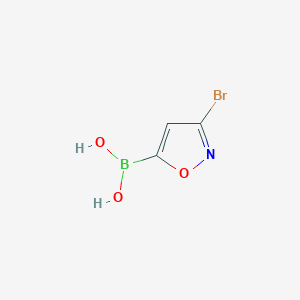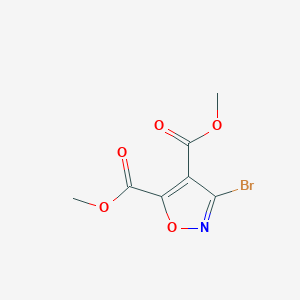
3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another method involves the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then reacts with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often employing catalysts and advanced reaction conditions to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The isoxazole ring can participate in (3 + 2) cycloaddition reactions with alkynes and other dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
K2CO3: Used as a base in substitution reactions.
4-Toluenesulfonyl Chloride: Used in cycloaddition reactions as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce isoxazole-linked conjugates .
Wissenschaftliche Forschungsanwendungen
3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives are known to bind to bromodomains, influencing gene transcription, cell cycle regulation, and apoptosis . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
3-Bromo-isoxazole-4,5-dicarboxylic acid dimethyl ester is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
dimethyl 3-bromo-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO5/c1-12-6(10)3-4(7(11)13-2)14-9-5(3)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDSAFDSYUJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
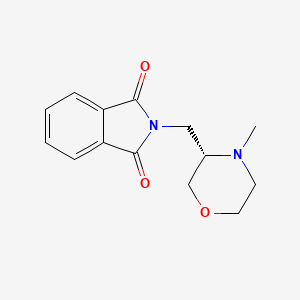
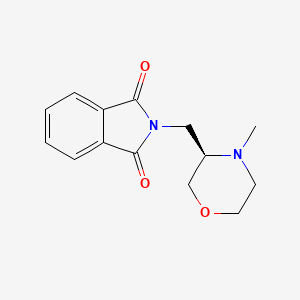
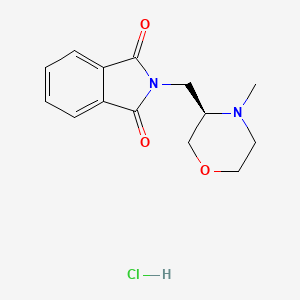
![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188593.png)
![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B8188594.png)
![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B8188595.png)
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B8188597.png)
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B8188600.png)
